3-(2,4-Difluorophenyl)-2-methoxybenzoic acid
Description
3-(2,4-Difluorophenyl)-2-methoxybenzoic acid is an aromatic compound that features a benzoic acid core substituted with a 2,4-difluorophenyl group and a methoxy group
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-10(3-2-4-11(13)14(17)18)9-6-5-8(15)7-12(9)16/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJNLUXGCDJRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689594 | |
| Record name | 2',4'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-08-4 | |
| Record name | 2',4'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-2-methoxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 2,4-difluorophenylboronic acid, 2-methoxybenzoic acid, palladium catalyst (e.g., palladium acetate), and a base (e.g., potassium carbonate).
Solvent: A polar aprotic solvent such as dimethylformamide or tetrahydrofuran.
Temperature: Typically conducted at elevated temperatures around 80-100°C.
Time: The reaction usually proceeds for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of 3-(2,4-difluorophenyl)-2-carboxybenzoic acid.
Reduction: Formation of 3-(2,4-difluorophenyl)-2-methoxycyclohexane.
Substitution: Formation of 3-(2,4-diaminophenyl)-2-methoxybenzoic acid or 3-(2,4-dithiophenyl)-2-methoxybenzoic acid.
Scientific Research Applications
3-(2,4-Difluorophenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the methoxy group, leading to different chemical reactivity and applications.
3-Methoxybenzoic acid: Lacks the difluorophenyl group, resulting in different physical and chemical properties.
2,4-Difluoro-3-methoxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.
Uniqueness
3-(2,4-Difluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both the difluorophenyl and methoxy groups, which confer distinct chemical properties and potential applications. Its combination of electron-withdrawing and electron-donating groups makes it a versatile compound in various chemical reactions and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
